2,7-dimethoxyacridine-9(10H)-thione
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Overview
Description
2,7-Dimethoxyacridine-9(10H)-thione is a chemical compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, dyes, and materials science. The unique structure of this compound, characterized by methoxy groups at positions 2 and 7 and a thione group at position 9, imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethoxyacridine-9(10H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-dimethoxyacridine.
Thionation: The introduction of the thione group at position 9 is achieved through a thionation reaction. Common reagents for this step include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent such as toluene or xylene under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxyacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivative.
Substitution: The methoxy groups at positions 2 and 7 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,7-Dimethoxyacridine-9(10H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2,7-dimethoxyacridine-9(10H)-thione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation is facilitated by the planar structure of the acridine ring, which allows it to insert between DNA base pairs. Additionally, the compound can inhibit enzymes such as topoisomerases, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of applications.
2,7-Dimethoxyacridine: Similar to 2,7-dimethoxyacridine-9(10H)-thione but lacks the thione group.
Acridine Orange: A derivative used as a fluorescent dye in biological staining.
Uniqueness
This compound is unique due to the presence of both methoxy and thione groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,7-dimethoxy-10H-acridine-9-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-17-9-3-5-13-11(7-9)15(19)12-8-10(18-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXPCWJIJDTNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=S)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184582-60-3 |
Source
|
Record name | 2,7-Dimetoxy-9-thioacridinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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